molecular formula C10H9LiO3 B13594349 Lithium 4-(oxetan-2-yl)benzoate

Lithium 4-(oxetan-2-yl)benzoate

Cat. No.: B13594349
M. Wt: 184.1 g/mol
InChI Key: VUNINIVIBQQIOJ-UHFFFAOYSA-M
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Description

Lithium 4-(oxetan-2-yl)benzoate is a compound that combines lithium, oxetane, and benzoic acid. It is a white, crystalline powder with a melting point of 200-203°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-(oxetan-2-yl)benzoate can be achieved through the reaction of 4-(oxetan-2-yl)benzoic acid with lithium hydroxide in the presence of a suitable solvent. The process involves dissolving 4-(oxetan-2-yl)benzoic acid in a suitable solvent, adding lithium hydroxide to the solution, and stirring the mixture at room temperature for several hours. The mixture is then heated to reflux for several hours, cooled, and the precipitate is filtered, washed with a suitable solvent, and dried under vacuum to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(oxetan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions.

    Reduction: The benzoate moiety can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as bromine (Br2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxetane ring.

    Reduction: Reduced forms of the benzoate moiety.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying lithium ion transport.

    Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The exact mechanism of action of lithium 4-(oxetan-2-yl)benzoate is not fully understood. it is believed to act as a lithium ionophore, meaning it can transport lithium ions across cell membranes. This allows lithium to enter cells and interact with various biochemical processes, including the modulation of neurotransmitter release, gene expression, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lithium benzoate: A simpler compound without the oxetane ring.

    Oxetane derivatives: Compounds containing the oxetane ring but lacking the benzoate moiety.

    Lithium salts: Other lithium-containing compounds such as lithium carbonate and lithium citrate.

Uniqueness

Lithium 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate moiety

Properties

Molecular Formula

C10H9LiO3

Molecular Weight

184.1 g/mol

IUPAC Name

lithium;4-(oxetan-2-yl)benzoate

InChI

InChI=1S/C10H10O3.Li/c11-10(12)8-3-1-7(2-4-8)9-5-6-13-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1

InChI Key

VUNINIVIBQQIOJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1COC1C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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